4-Formylaminoantipyrine 4-Formylaminoantipyrine Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
4-Formylaminoantipyrines are grouped under the class of biodegradable organic micropollutants (OMPs).
4-formylaminoantipyrine is a pyrazolone that is 1,2-dihydro-3H-pyrazol-3-one substituted by a formaylamino group at position 4, methyl groups at positions 1 and 5 and a phenyl group at position 2. It is a metabolite of aminophenazone. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a pyrazolone and a member of formamides.
Brand Name: Vulcanchem
CAS No.: 1672-58-8
VCID: VC20804727
InChI: InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

4-Formylaminoantipyrine

CAS No.: 1672-58-8

Cat. No.: VC20804727

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

4-Formylaminoantipyrine - 1672-58-8

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
4-Formylaminoantipyrines are grouped under the class of biodegradable organic micropollutants (OMPs).
4-formylaminoantipyrine is a pyrazolone that is 1,2-dihydro-3H-pyrazol-3-one substituted by a formaylamino group at position 4, methyl groups at positions 1 and 5 and a phenyl group at position 2. It is a metabolite of aminophenazone. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a pyrazolone and a member of formamides.
CAS No. 1672-58-8
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide
Standard InChI InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Standard InChI Key WSJBSKRPKADYRQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O

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